N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine is a compound belonging to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method includes the reaction of 3-ethoxy-4-methoxyaniline with quinoxaline-2-carbaldehyde in the presence of an acid catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with potential anticancer properties.
Uniqueness
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine stands out due to its unique combination of ethoxy and methoxy substituents on the phenyl ring, which may enhance its biological activity and specificity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-22-16-10-12(8-9-15(16)21-2)19-17-11-18-13-6-4-5-7-14(13)20-17/h4-11H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYSEEYKMYBGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC2=NC3=CC=CC=C3N=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.